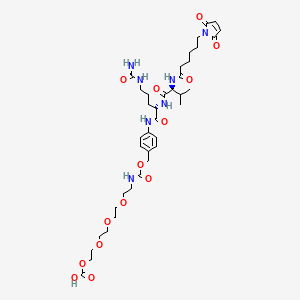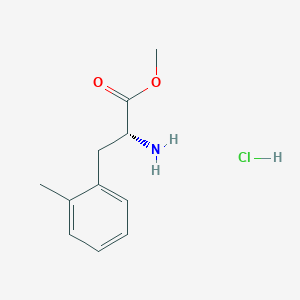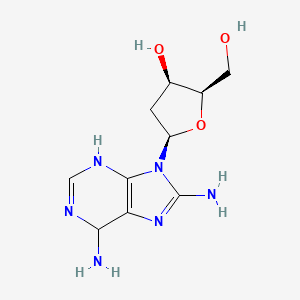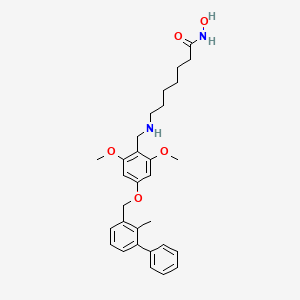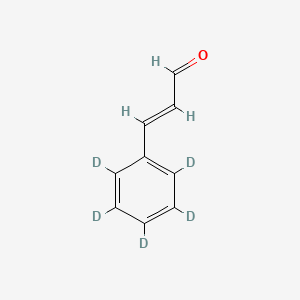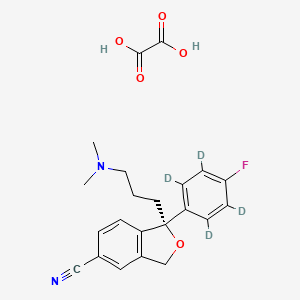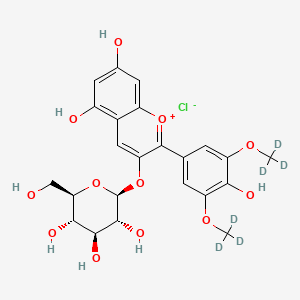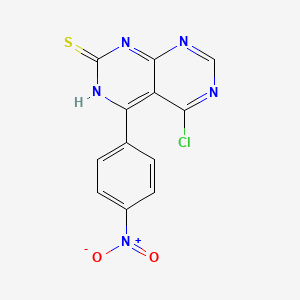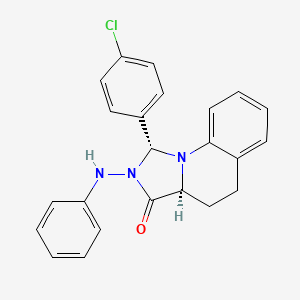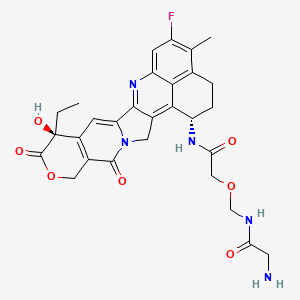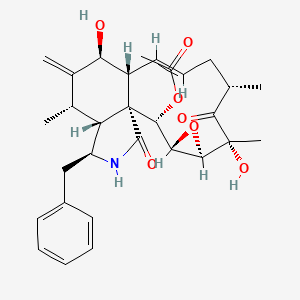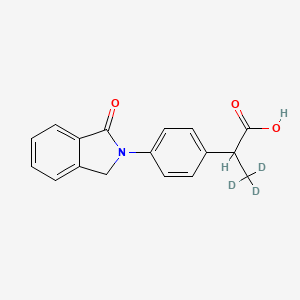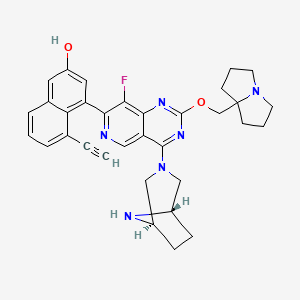
Mrtx-EX185
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MRTX-EX185 is a potent inhibitor of GDP-loaded Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) and KRAS (G12D), with an IC50 of 90 nM for KRAS (G12D) . It also binds GDP-loaded Harvey Rat Sarcoma Viral Oncogene Homolog (HRAS) . This compound is a click chemistry reagent containing an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Métodos De Preparación
The preparation of MRTX-EX185 involves synthetic routes that include the incorporation of an alkyne group, which is essential for its click chemistry applications . The compound is synthesized through a series of chemical reactions that ensure the incorporation of the alkyne group and the binding affinity to GDP-loaded KRAS and HRAS . Industrial production methods involve the use of high-purity reagents and controlled reaction conditions to maintain the integrity and potency of the compound .
Análisis De Reacciones Químicas
MRTX-EX185 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the alkyne group of this compound reacting with azide-containing molecules to form a stable triazole ring.
Binding to GDP-loaded KRAS and HRAS: This compound binds non-covalently to the GDP-loaded forms of KRAS and HRAS, inhibiting their activity.
Common reagents and conditions used in these reactions include copper catalysts for the CuAAc reaction and GDP-loaded KRAS and HRAS proteins for binding studies . The major products formed from these reactions are stable triazole rings and inhibited KRAS and HRAS proteins .
Aplicaciones Científicas De Investigación
MRTX-EX185 has several scientific research applications, including:
Cancer Research: This compound is used to study the inhibition of KRAS (G12D), a common oncogenic mutation in pancreatic cancer.
Click Chemistry: Due to its alkyne group, this compound is used in click chemistry applications to form stable triazole rings with azide-containing molecules.
Drug Development: This compound serves as a lead compound for the development of new inhibitors targeting KRAS and HRAS.
Mecanismo De Acción
MRTX-EX185 exerts its effects by binding non-covalently to the GDP-loaded forms of KRAS and HRAS . This binding inhibits the activity of these proteins, preventing them from promoting cell proliferation and survival . The molecular targets of this compound are the GDP-loaded forms of KRAS and HRAS, and the pathways involved include the MAPK/ERK signaling pathway .
Comparación Con Compuestos Similares
MRTX-EX185 is unique in its ability to bind non-covalently to GDP-loaded KRAS and HRAS with high potency . Similar compounds include:
MRTX849: A covalent inhibitor of KRAS (G12C) that binds irreversibly to the switch-II pocket of KRAS.
MRTX1257: Another covalent inhibitor of KRAS (G12C) with high non-covalent affinity for the switch-II pocket.
Hit Compound 3: A non-covalent inhibitor of KRAS (G12D) identified through structure-based virtual screening.
This compound stands out due to its non-covalent binding mechanism and its applicability in click chemistry .
Propiedades
Fórmula molecular |
C33H33FN6O2 |
|---|---|
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol |
InChI |
InChI=1S/C33H33FN6O2/c1-2-20-6-3-7-21-14-24(41)15-25(27(20)21)29-28(34)30-26(16-35-29)31(39-17-22-8-9-23(18-39)36-22)38-32(37-30)42-19-33-10-4-12-40(33)13-5-11-33/h1,3,6-7,14-16,22-23,36,41H,4-5,8-13,17-19H2/t22-,23+ |
Clave InChI |
JFYPNKVDMZEUOJ-ZRZAMGCNSA-N |
SMILES isomérico |
C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5C[C@H]6CC[C@@H](C5)N6)OCC78CCCN7CCC8)O |
SMILES canónico |
C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CCC8)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-[2-[[5-chloro-3-(difluoromethyl)pyrazol-1-yl]methyl]-7-methyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl]butanenitrile](/img/structure/B12410530.png)
